3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a fluorophenyl group and a thioether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenyl)thio)-8-azabicyclo[321]octane hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the cyclization of a suitable precursor under acidic conditions to form the azabicyclo[321]octane structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the bicyclic structure or the aromatic ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, modulating their activity. The bicyclic structure provides rigidity and specificity in these interactions, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 8-Oxabicyclo[3.2.1]octane derivatives
Uniqueness
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorophenylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17ClFNS |
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Molecular Weight |
273.80 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H16FNS.ClH/c14-12-3-1-2-4-13(12)16-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H |
InChI Key |
PDCCAQJSADMUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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